molecular formula C15H12O3 B084488 3,6-Dimethoxyfluoren-9-one CAS No. 13235-07-9

3,6-Dimethoxyfluoren-9-one

Cat. No. B084488
CAS RN: 13235-07-9
M. Wt: 240.25 g/mol
InChI Key: UJNAXQMROWKSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethoxyfluoren-9-one, also known as DMFO, is a synthetic compound that belongs to the class of fluorenone derivatives. It has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications in various fields.

Mechanism Of Action

3,6-Dimethoxyfluoren-9-one exerts its biological effects through the inhibition of key enzymes and proteins involved in various cellular processes. For instance, 3,6-Dimethoxyfluoren-9-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the degradation of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is essential for cognitive function. 3,6-Dimethoxyfluoren-9-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters, which are known to play a crucial role in mood regulation.

Biochemical And Physiological Effects

3,6-Dimethoxyfluoren-9-one has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 3,6-Dimethoxyfluoren-9-one has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are known to play a crucial role in the development of various inflammatory diseases. 3,6-Dimethoxyfluoren-9-one has also been shown to exhibit potent antioxidant activity, which protects cells from oxidative damage caused by reactive oxygen species (ROS). Additionally, 3,6-Dimethoxyfluoren-9-one has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

3,6-Dimethoxyfluoren-9-one has several advantages as a research tool, including its high purity, stability, and ease of synthesis. Additionally, 3,6-Dimethoxyfluoren-9-one has been shown to be highly selective in its biological activity, which makes it a valuable tool for studying specific cellular processes. However, there are also some limitations associated with the use of 3,6-Dimethoxyfluoren-9-one in lab experiments. For instance, 3,6-Dimethoxyfluoren-9-one has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. Additionally, 3,6-Dimethoxyfluoren-9-one has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on 3,6-Dimethoxyfluoren-9-one, including the development of novel derivatives with improved biological activity and the investigation of its potential applications in other fields such as organic photovoltaics and catalysis. Additionally, further studies are needed to elucidate the precise mechanism of action of 3,6-Dimethoxyfluoren-9-one and its potential therapeutic applications in various diseases. Finally, the development of more efficient and selective synthesis methods for 3,6-Dimethoxyfluoren-9-one could lead to its wider use in various scientific research fields.

Scientific Research Applications

3,6-Dimethoxyfluoren-9-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 3,6-Dimethoxyfluoren-9-one has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, 3,6-Dimethoxyfluoren-9-one has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In organic electronics, 3,6-Dimethoxyfluoren-9-one has been utilized as a key component in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

CAS RN

13235-07-9

Product Name

3,6-Dimethoxyfluoren-9-one

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3,6-dimethoxyfluoren-9-one

InChI

InChI=1S/C15H12O3/c1-17-9-3-5-11-13(7-9)14-8-10(18-2)4-6-12(14)15(11)16/h3-8H,1-2H3

InChI Key

UJNAXQMROWKSIE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)OC

Other CAS RN

13235-07-9

synonyms

3,6-Dimethoxy-9H-fluoren-9-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.5 g of 2-carboxy-5,5'-dimethoxybiphenyl was dissolved in 75 mL of methanesulfonic acid to obtain a dark brown solution. The solution was stirred at room temperature for one hour, heated at 40°-50° C. for 5 hours and then cooled to room temperature. The reaction mixture was then poured onto crushed ice to form a yellow colored precipitate which was collected by filtration. The precipitate was washed with large amounts of water and then air dried to yield 6.7 g of crude 3,6-dimethoxy-9-fluorenone. Recrystallization from ethanol followed by column chromatography on silica gel using methylene chloride as the eluent yielded pure 3,6-dimethoxy-9-fluorenone. The structure was confirmed by NMR and mass spectroscopy.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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